(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate typically involves the esterification of 4-Methoxy-3,3-dimethylbutyric acid with 2,5-dioxopyrrolidin-1-yl. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
The major products formed from these reactions include substituted derivatives of 4-Methoxy-3,3-dimethylbutyric acid and 2,5-dioxopyrrolidin-1-yl .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and peptides.
Drug Development: It serves as a building block in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate involves its reactivity towards nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is utilized in bioconjugation and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Similar in structure but with different functional groups.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: Another ester with a different core structure.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate is unique due to its specific ester linkage and the presence of both methoxy and dimethyl groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,7-16-3)6-10(15)17-12-8(13)4-5-9(12)14/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRNPCNHUYEXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)ON1C(=O)CCC1=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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